5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as kinase inhibitors in cancer treatment .
Mechanism of Action
Target of Action
The primary target of 5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing its interaction with cyclin A2 . This inhibits the kinase activity of CDK2, leading to a halt in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, this compound prevents cells from entering the S phase, thereby halting cell division and proliferation .
Result of Action
The result of the action of this compound is the significant inhibition of cell growth . It has shown superior cytotoxic activities against various cell lines . Additionally, it has been observed to induce apoptosis within cells .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one are largely defined by its interactions with various biomolecules. It has been found to inhibit CDK2, a cyclin-dependent kinase that plays a key role in cell cycle regulation . This interaction suggests that this compound may have significant effects on cellular processes.
Cellular Effects
In cellular contexts, this compound has been shown to exert cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It appears to influence cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Specifically, it has been found to inhibit CDK2, a key enzyme involved in cell cycle regulation . This inhibition is likely achieved through direct binding interactions with the enzyme, as suggested by molecular docking simulations .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings appear to be time-dependent, with significant alterations in cell cycle progression and apoptosis induction observed over time
Metabolic Pathways
The metabolic pathways involving this compound are currently not well-characterized. Given its inhibitory activity against CDK2, it may interact with enzymes or cofactors involved in cell cycle regulation .
Subcellular Localization
The subcellular localization of this compound is not currently known. Given its effects on cell cycle progression and apoptosis, it may be localized to compartments or organelles involved in these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one typically involves the reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of phosphorus tribromide (PBr3). This one-flask reaction includes Vilsmeier amidination, imination reactions, and sequential intermolecular heterocyclization . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and high atom economy are often applied to scale up the synthesis process. One-pot reactions are preferred to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potential as a kinase inhibitor.
Uniqueness
5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as an anticancer agent .
Properties
IUPAC Name |
5-butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-3-4-9-19-11-17-15-13(16(19)21)10-18-20(15)14-8-6-5-7-12(14)2/h5-8,10-11H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMKKHZBMOFTLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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